molecular formula C10H8O2 B13020060 2-(Propa-1,2-dien-1-yl)benzoic acid

2-(Propa-1,2-dien-1-yl)benzoic acid

Cat. No.: B13020060
M. Wt: 160.17 g/mol
InChI Key: HOGPGEVUHSNVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propa-1,2-dien-1-yl)benzoic acid is an organic compound with the molecular formula C10H8O2. It is characterized by the presence of a benzoic acid moiety substituted with a propa-1,2-dien-1-yl group.

Chemical Reactions Analysis

Types of Reactions

2-(Propa-1,2-dien-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

2-(Propa-1,2-dien-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Propa-1,2-dien-1-yl)benzoic acid involves its interaction with various molecular targets. The propa-1,2-dien-1-yl group can undergo nucleophilic addition reactions, while the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature allows for unique chemical transformations and interactions that are not possible with simpler aromatic carboxylic acids .

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-prop-2-enylbenzoate

InChI

InChI=1S/C10H8O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H2

InChI Key

HOGPGEVUHSNVGW-UHFFFAOYSA-N

Canonical SMILES

C=C[CH+]C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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